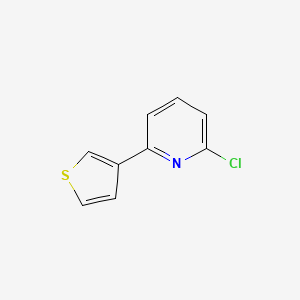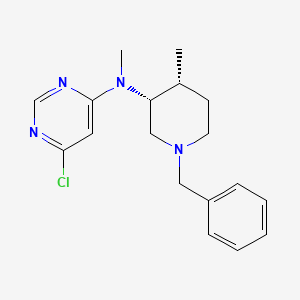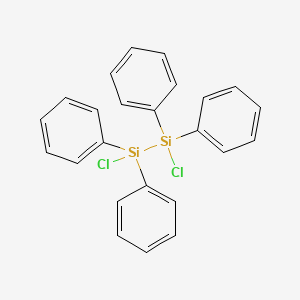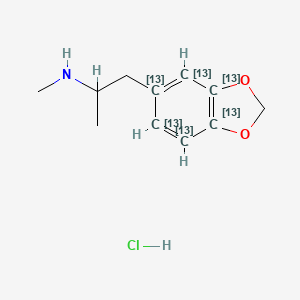
(+/-)-MDMA-13C6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-MDMA-13C6 Hydrochloride is a labeled form of 3,4-methylenedioxy-N-methylamphetamine (MDMA), where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of MDMA, as the carbon-13 labeling allows for precise tracking in biological systems.
Preparation Methods
The synthesis of (+/-)-MDMA-13C6 Hydrochloride involves several steps, starting from the precursor safrole. The synthetic route typically includes the following steps:
Isomerization: Safrole is isomerized to isosafrole.
Oxidation: Isosafrole is oxidized to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P).
Reductive Amination: MDP2P undergoes reductive amination with methylamine to form MDMA.
Isotope Labeling: The final step involves the incorporation of carbon-13 isotopes into the MDMA molecule.
Industrial production methods for labeled compounds like this compound are typically carried out in specialized facilities equipped to handle isotopic labeling and ensure high purity and yield.
Chemical Reactions Analysis
(+/-)-MDMA-13C6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(+/-)-MDMA-13C6 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: The carbon-13 labeling allows researchers to track the metabolism and distribution of MDMA in the body.
Toxicology: It is used to study the toxic effects of MDMA on various organs and systems.
Neurochemistry: Researchers use it to investigate the effects of MDMA on neurotransmitter systems, particularly serotonin and dopamine.
Drug Development: It aids in the development of new therapeutic agents by providing insights into the structure-activity relationships of MDMA and its analogs.
Mechanism of Action
(+/-)-MDMA-13C6 Hydrochloride exerts its effects primarily by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It acts on the serotonin transporter, inhibiting the reuptake of serotonin and causing its release into the synaptic cleft. This leads to increased serotonin levels and enhanced neurotransmission. The compound also affects dopamine and norepinephrine transporters, contributing to its stimulant and empathogenic effects.
Comparison with Similar Compounds
(+/-)-MDMA-13C6 Hydrochloride is similar to other entactogens such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA). its unique feature is the carbon-13 labeling, which allows for precise tracking in biological systems. This makes it particularly valuable for research purposes, as it provides detailed insights into the pharmacokinetics and metabolism of MDMA.
Similar compounds include:
3,4-Methylenedioxyamphetamine (MDA): Known for its hallucinogenic properties.
3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Similar to MDMA but with slightly different pharmacological effects.
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB): Another entactogen with a longer duration of action compared to MDMA.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i3+1,4+1,6+1,9+1,10+1,11+1; |
InChI Key |
LUWHVONVCYWRMZ-GUDWOQMWSA-N |
Isomeric SMILES |
CC(C[13C]1=[13CH][13C]2=[13C]([13CH]=[13CH]1)OCO2)NC.Cl |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


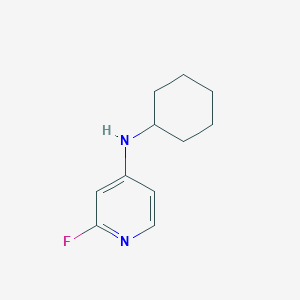
![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)

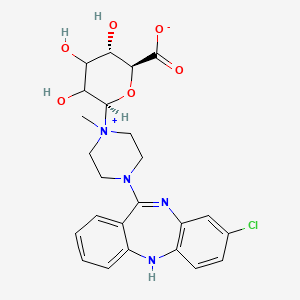

![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
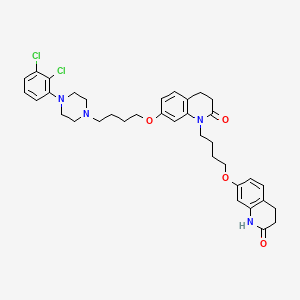
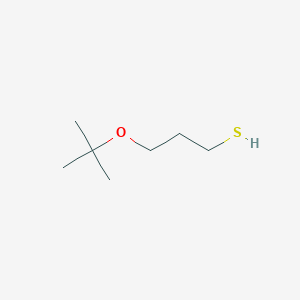
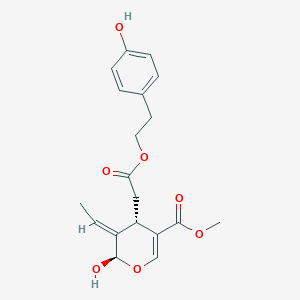
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
